![molecular formula C15H19N3O4 B5798036 N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5798036.png)
N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide, also known as ANE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. ANE is a small molecule that can be synthesized through various methods and has been found to exhibit unique biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide is not fully understood, but it is believed to interact with proteins through a covalent bonding mechanism. N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide has been shown to bind to cysteine residues in proteins, which can lead to changes in protein conformation and activity.
Biochemical and Physiological Effects:
N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as caspases and cathepsins, which are involved in cell death and inflammation. N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide has been found to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide in lab experiments is its small size, which allows it to penetrate cell membranes and interact with intracellular proteins. N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide's covalent bonding mechanism can make it difficult to study the specific interactions between N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide and proteins. Additionally, N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide's potential toxicity and lack of selectivity for specific proteins can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide. One area of interest is the development of N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide-based drugs for the treatment of diseases such as cancer and Alzheimer's. Researchers are also interested in studying the specific interactions between N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide and proteins, as well as the effects of N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide on protein conformation and activity. Additionally, there is potential for the use of N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide as a fluorescent probe for the detection of protein conformational changes in live cells.
Méthodes De Synthèse
The synthesis of N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide involves the reaction of 3-nitrophenylacrylic acid with 2-(4-morpholinyl)ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in anhydrous conditions and typically requires a reaction time of 12-24 hours. The product is then purified through column chromatography or recrystallization.
Applications De Recherche Scientifique
N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide has been found to have a variety of applications in scientific research. It has been used as a fluorescent probe for the detection of protein conformational changes, as well as a tool for studying the role of protein-protein interactions in biological systems. N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide has also been shown to inhibit the activity of certain enzymes, making it a potential drug candidate for the treatment of diseases such as cancer and Alzheimer's.
Propriétés
IUPAC Name |
(E)-N-(2-morpholin-4-ylethyl)-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c19-15(16-6-7-17-8-10-22-11-9-17)5-4-13-2-1-3-14(12-13)18(20)21/h1-5,12H,6-11H2,(H,16,19)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJSHSKCJZHJRR-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCNC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

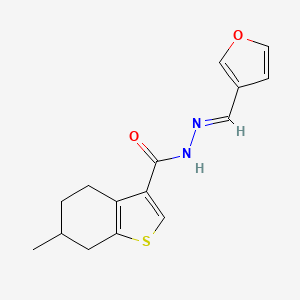
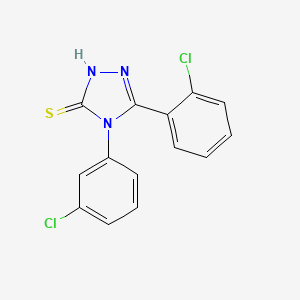
![2-cyano-N-(2-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylamide](/img/structure/B5797977.png)

![5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5797995.png)
![2-naphtho[2,1-b]furan-1-yl-N-3-pyridinylacetamide](/img/structure/B5797999.png)
![N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B5798000.png)
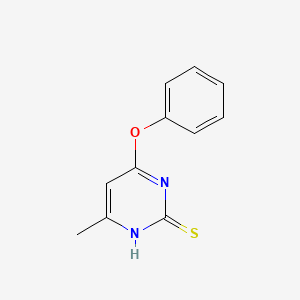
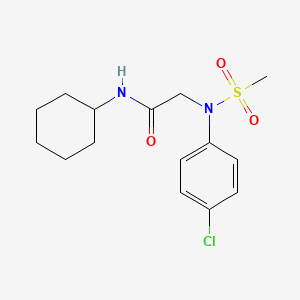
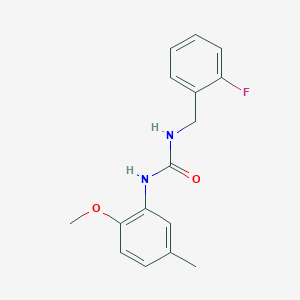
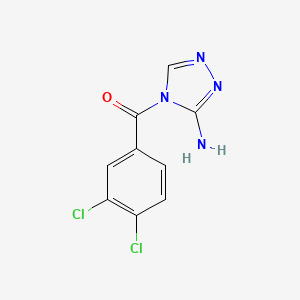
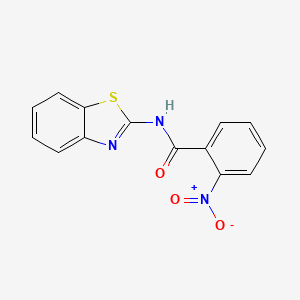
![1-benzoyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5798041.png)
